molecular formula C12H13N5O B8764162 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine

1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine

Cat. No.: B8764162
M. Wt: 243.26 g/mol
InChI Key: JPYAJXKPGDZAIN-UHFFFAOYSA-N
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Description

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine is a compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The structure of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine consists of a pyrimidine ring fused with a guanidine moiety, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine typically involves the cyclocondensation of ethyl acetoacetate and biguanide. The biguanide is prepared by ammoniation of cyanoguanidine . The reaction proceeds under specific conditions to yield the desired product. The synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine involves its interaction with molecular targets, such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyrimidine ring may also participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine is unique due to its specific combination of a pyrimidine ring and a guanidine moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-7H,1H3,(H4,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYAJXKPGDZAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166818
Record name Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16018-52-3
Record name N-(1,6-Dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N′-phenylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16018-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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